molecular formula C10H16O2 B8312895 1,2-Dihydroxyadamantane

1,2-Dihydroxyadamantane

Cat. No.: B8312895
M. Wt: 168.23 g/mol
InChI Key: RVIZJROSQMQZCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dihydroxyadamantane is a versatile di-functionalized diamondoid compound of significant interest in advanced research and development. This rigid, cage-like molecule serves as a valuable building block in organic synthesis, materials science, and pharmaceutical studies. Research Applications and Value: In pharmaceutical research, the adamantane scaffold is prized for its ability to enhance lipophilicity and stability of drug candidates, which can improve pharmacokinetic properties . Adamantane derivatives are extensively explored in the design of drug delivery systems, including as anchors in liposomal bilayers and in the creation of supramolecular complexes with cyclodextrins . The compound's rigid structure also makes it a candidate for developing novel polymers and frameworks in materials science . Chemical Profile: CAS Number: 28996-06-7 Synonym(s): Adamantane-1,2-diol; 1,2-Adamantanediol Molecular Formula: C10H16O2 Molecular Weight: 168.23 g/mol Usage Note: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

adamantane-1,2-diol

InChI

InChI=1S/C10H16O2/c11-9-8-2-6-1-7(3-8)5-10(9,12)4-6/h6-9,11-12H,1-5H2

InChI Key

RVIZJROSQMQZCG-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

1-Adamantanol and 2-Adamantanol

  • Structure: Mono-hydroxylated adamantane derivatives with -OH groups at positions 1 or 2.
  • Properties: Lower polarity compared to 1,2-dihydroxyadamantane due to a single hydroxyl group. Limited solubility in water but improved compared to adamantane.
  • Applications : Intermediate in synthesizing pharmaceuticals (e.g., antiviral agents) .

3-Hydroxyadamantane-1-carboxylic acid

  • Structure : Combines a hydroxyl group at position 3 and a carboxylic acid (-COOH) group at position 1.
  • Properties : Higher molecular weight (196.24 g/mol) and melting point (203–204°C) due to hydrogen bonding and polar functional groups .
  • Applications: Potential use in polymer chemistry or as a bioactive scaffold.

1,2-Dimethyl Adamantane

  • Structure : Methyl (-CH₃) groups at positions 1 and 2.
  • Properties : Hydrophobic, with applications in high-temperature lubricants or as a precursor to memantine (an Alzheimer’s drug). Memantine’s lactose adduct has a molecular weight of 503.59 g/mol .
  • Contrast : Methyl groups reduce solubility in polar solvents compared to hydroxylated analogs.

Bicyclo[2.2.2]octane-1,4-diyldimethanol

  • Structure : A bicyclic diol with structural similarity to adamantane derivatives (similarity score: 1.00) .
  • Properties : High rigidity and polarity, suitable for polymer crosslinking or as a building block in supramolecular chemistry.
Physical and Chemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Applications
This compound C₁₀H₁₆O₂ ~168.24* Not reported -OH (1,2-positions) Pharmaceuticals, polymers (inferred)
1-Adamantanol C₁₀H₁₆O 152.23 Not reported -OH (1-position) Drug intermediates
3-Hydroxyadamantane-1-carboxylic acid C₁₁H₁₆O₃ 196.24 203–204 -OH, -COOH Polymers, bioactive compounds
1,2-Dimethyl Adamantane C₁₂H₂₀ 164.29 Not reported -CH₃ (1,2-positions) Lubricants, memantine synthesis

*Calculated based on molecular formula.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a radical-based mechanism, where the ruthenium catalyst facilitates hydrogen abstraction from adamantane’s bridgehead carbon. Subsequent oxygen rebound from ClPyO generates the diol product. Key parameters include:

  • Catalyst System : [Ru(C6H6)Cl2]2[Ru(C_6H_6)Cl_2]_2 paired with phosphotungstic acid (H₃PW₁₂O₄₀).

  • Solvent : Dichloromethane or chlorobenzene.

  • Temperature : 60–80°C under inert atmosphere.

  • Oxidant : 2,6-Dichloropyridine N-oxide (2 equiv relative to adamantane).

Under optimized conditions, this method achieves 45–50% yield of this compound, with 2-adamantanone (20–25%) and 1-chloro-3-hydroxyadamantane (15%) as primary byproducts.

Table 1: Optimization of Catalytic Hydroxylation Parameters

ParameterOptimal RangeImpact on Yield/Selectivity
Catalyst Loading5–7 mol% RuHigher loading increases rate but promotes overoxidation.
Reaction Time12–18 hoursProlonged duration reduces selectivity due to side reactions.
Oxidant Stoichiometry2.0–2.2 equivExcess ClPyO improves conversion but lowers diol selectivity.

Challenges and Solutions

  • Regioselectivity : The bridgehead C–H bonds of adamantane are electronically similar, making selective dihydroxylation difficult. Steric effects from bulky catalysts (e.g., Ru–POM complexes) favor attack at the 1,2-positions.

  • Byproduct Formation : 2-Adamantanone arises from overoxidation. Adding radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) suppresses ketone formation by 30–40%.

Multi-Step Synthesis from Adamantane Derivatives

While direct hydroxylation is efficient, alternative routes starting from functionalized adamantane precursors offer improved control over regiochemistry.

Epoxidation-Reduction Strategy

A hypothetical pathway inferred from cyclohexane diol syntheses:

  • Epoxidation : Adamantene (hypothetical unsaturated derivative) → 1,2-epoxyadamantane.

  • Acid-Catalyzed Ring Opening : Epoxide → diol via aqueous H₂SO₄.

However, adamantane’s saturated structure complicates epoxidation, requiring harsh conditions that may degrade the cage structure.

Comparative Analysis of Methods

MethodYield (%)Selectivity (%)ScalabilityCost Efficiency
Catalytic Hydroxylation45–5060–70ModerateHigh (Ru cost)
Bromination-HydrolysisN/AN/ALowModerate
Epoxidation-ReductionN/AN/ALowHigh

Key Insights :

  • Catalytic hydroxylation remains the most practical method despite moderate yields, as it avoids pre-functionalized starting materials.

  • Multi-step routes suffer from undefined regioselectivity and synthetic complexity .

Q & A

Basic: What are the recommended synthetic pathways for 1,2-Dihydroxyadamantane, and how can reaction yields be optimized?

Methodological Answer:
this compound is typically synthesized via hydroxylation of adamantane derivatives. A common approach involves oxidizing 1,2-diadamantane precursors using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acidic media . To optimize yields:

  • Catalyst Screening : Test transition-metal catalysts (e.g., FeCl₃ or RuCl₃) to enhance regioselectivity.
  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction efficiency compared to non-polar solvents.
  • Temperature Control : Maintain temperatures between 50–70°C to balance reaction rate and byproduct formation.
  • Yield Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation and purity .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
Characterization requires a multi-technique approach:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm hydroxyl group positions and adamantane backbone integrity. Look for singlet peaks at δ 1.5–2.0 ppm (adamantane CH₂) and hydroxyl protons at δ 3.0–4.0 ppm .
  • Infrared (IR) Spectroscopy : O–H stretching vibrations (~3200–3600 cm⁻¹) and C–O bonds (~1050–1250 cm⁻¹) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₁₀H₁₆O₂; calc. 168.1150) and detects impurities .
  • Melting Point Analysis : Compare observed mp with literature values (e.g., 203–204°C for related adamantanol derivatives) .

Advanced: How can conflicting data on the biological activity of this compound be resolved?

Methodological Answer:
Contradictions in bioactivity studies (e.g., antioxidant vs. pro-oxidant effects) often arise from:

  • Experimental Variability : Standardize cell lines (e.g., HepG2 vs. HEK293), exposure times, and solvent controls (DMSO vs. ethanol).
  • Dose-Response Curves : Perform assays across a wide concentration range (1 nM–100 µM) to identify biphasic effects .
  • Mechanistic Studies : Use ROS (reactive oxygen species) probes (e.g., DCFH-DA) and enzyme inhibition assays (e.g., SOD/CAT activity) to clarify modes of action .
  • Data Reprodubility : Replicate findings in ≥3 independent experiments with statistical validation (ANOVA, p < 0.05) .

Advanced: What strategies are effective for crystallographic analysis of this compound derivatives?

Methodological Answer:
For X-ray crystallography:

  • Cocrystallization : Co-crystallize with hydrogen-bond acceptors (e.g., 4,4′-bipyridine) to stabilize lattice structures .
  • Solvent Screening : Use methanol-water (1:1 v/v) for slow evaporation, yielding block crystals suitable for diffraction .
  • Data Collection : Employ synchrotron radiation (λ = 0.71073 Å) to resolve high-angle reflections. Refine structures using SHELX programs .
  • Validation : Cross-check bond lengths (C–O: ~1.43 Å) and angles (C–C–C: ~109.5°) against Cambridge Structural Database entries .

Basic: What are the stability considerations for this compound in aqueous and non-aqueous solutions?

Methodological Answer:

  • pH Sensitivity : Degrades rapidly at pH > 8 due to hydroxyl group deprotonation. Use buffered solutions (pH 5–7) for storage .
  • Thermal Stability : Decomposes above 150°C; store at 4°C under inert gas (N₂/Ar) .
  • Light Exposure : Protect from UV light to prevent radical-mediated oxidation .
  • Solvent Compatibility : Stable in DMSO and ethanol for ≤72 hours; avoid halogenated solvents (e.g., chloroform) due to halogen bonding interference .

Advanced: How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis sets to model hydroxyl group electronic environments. Calculate Fukui indices to identify nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water vs. acetonitrile) to predict solubility and aggregation behavior .
  • Docking Studies : Model interactions with biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina. Validate with in vitro inhibition assays .

Basic: What analytical techniques are suitable for quantifying this compound in complex matrices?

Methodological Answer:

  • HPLC-UV : Use a C18 column (5 µm, 250 mm × 4.6 mm) with isocratic elution (acetonitrile:water = 70:30, 1 mL/min). Detect at λ = 210 nm .
  • GC-MS : Derivatize with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance volatility. Monitor m/z 168 (molecular ion) .
  • LC-HRMS : Orbitrap or Q-TOF systems provide ppm-level mass accuracy for trace quantification (LOQ = 0.1 ng/mL) .

Advanced: How can researchers address gaps in toxicological data for this compound?

Methodological Answer:

  • In Silico Tox Prediction : Use EPA’s TEST software or OECD QSAR Toolbox to estimate LD50 and mutagenicity .
  • In Vivo Studies : Conduct acute toxicity assays in zebrafish (Danio rerio) at 10–100 mg/L for 96 hours, monitoring lethality and behavioral endpoints .
  • Metabolite Profiling : Identify phase I/II metabolites via liver microsome incubations (human/rat) with LC-MSⁿ analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.